molecular formula C19H27ClN2O5S B3140788 Methyl 1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)-4-piperidinecarboxylate CAS No. 478041-69-9

Methyl 1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)-4-piperidinecarboxylate

Cat. No.: B3140788
CAS No.: 478041-69-9
M. Wt: 430.9 g/mol
InChI Key: VGNIAECTPVGFQA-UHFFFAOYSA-N
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Description

Methyl 1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)-4-piperidinecarboxylate is a synthetic piperidine derivative characterized by a 4-chlorophenylsulfonyl group, a hydroxy substituent at the 4-position of one piperidine ring, and a methyl ester moiety on the adjacent piperidine ring.

Properties

IUPAC Name

methyl 1-[[1-(4-chlorophenyl)sulfonyl-4-hydroxypiperidin-4-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O5S/c1-27-18(23)15-6-10-21(11-7-15)14-19(24)8-12-22(13-9-19)28(25,26)17-4-2-16(20)3-5-17/h2-5,15,24H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNIAECTPVGFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801117240
Record name Methyl 1-[[1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478041-69-9
Record name Methyl 1-[[1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478041-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[[1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)-4-piperidinecarboxylate, often referred to as a sulfonamide derivative, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and pharmacological implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19H27ClN2O5S
  • Molecular Weight : 408.95 g/mol
  • CAS Number : 478041-69-9

The compound features a piperidine core with a sulfonyl group attached to a chlorophenyl moiety, which is known to enhance its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity observed:

Bacterial StrainZone of Inhibition (mm)Activity Level
Salmonella typhi15Strong
Bacillus subtilis14Moderate
Escherichia coli9Weak
Staphylococcus aureus11Moderate

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The findings are significant, as they suggest potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections. The following table presents the IC50 values for enzyme inhibition:

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase (AChE)2.1421.25 (Thiourea)
Urease1.1325.00 (Standard)

These results indicate that this compound exhibits potent enzyme inhibition capabilities, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

A comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several synthesized compounds similar to this compound. This study highlighted the following findings:

  • Antibacterial Screening : The synthesized compounds demonstrated varying degrees of antibacterial activity, with several derivatives showing significant inhibition against multiple strains.
  • Docking Studies : Molecular docking studies revealed strong binding interactions between the compound and target proteins, suggesting mechanisms of action that could be exploited in drug development.
  • Pharmacological Applications : The combination of antibacterial and enzyme inhibitory activities positions this compound as a potential therapeutic agent in treating infections and neurodegenerative diseases.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C₁₉H₂₅ClN₂O₅S 428.93 4-Cl-C₆H₄SO₂, 4-OH-piperidine, methyl ester Hypothesized opioid activity (unconfirmed)
Methyl 1-[(2-Chlorobenzyl)sulfonyl]-4-piperidinecarboxylate C₁₄H₁₈ClNO₄S 331.81 2-Cl-C₆H₄CH₂SO₂ No reported bioactivity
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride C₁₂H₁₈Cl₂N₂ 285.19 4-Cl-C₆H₄CH₂, NH₂·HCl Potential CNS modulator
R 31 833 C₂₄H₂₉N₂O₃ 393.50 Phenylethyl, methyl ester, oxopropyl ED50 = 0.00032 mg/kg (10,031× morphine)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)-4-piperidinecarboxylate
Reactant of Route 2
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Methyl 1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)-4-piperidinecarboxylate

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